Product packaging for (2-Bromo-6-hydroxypyridin-4-YL)acetic acid(Cat. No.:)

(2-Bromo-6-hydroxypyridin-4-YL)acetic acid

Cat. No.: B13146395
M. Wt: 232.03 g/mol
InChI Key: HJOWUUYRJQPKME-UHFFFAOYSA-N
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Description

| (2-Bromo-6-hydroxypyridin-4-YL)acetic acid (CAS 1350723-64-4) is a valuable pyridine-based building block in medicinal chemistry and drug discovery. Its molecular structure, featuring a bromine substituent and an acetic acid side chain on a hydroxypyridine core, makes it a versatile intermediate for synthetic elaboration. The bromine atom serves as a reactive handle for pivotal metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form biaryl systems commonly found in active pharmaceutical ingredients. The carboxylic acid group facilitates further derivatization through amide bond formation or esterification. This compound is primarily used in research as a precursor for the synthesis of more complex molecules, including potential kinase inhibitors and other heterocyclic compounds of biological interest. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. [Source: Supplier Product Listings] [Source: PubChem] [Source: General Scientific Literature on Pyridine Chemistry]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO3 B13146395 (2-Bromo-6-hydroxypyridin-4-YL)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetic acid

InChI

InChI=1S/C7H6BrNO3/c8-5-1-4(3-7(11)12)2-6(10)9-5/h1-2H,3H2,(H,9,10)(H,11,12)

InChI Key

HJOWUUYRJQPKME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Br)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 6 Hydroxypyridin 4 Yl Acetic Acid

Strategic Approaches to Introduce Bromine and Hydroxyl Functionalities on the Pyridine (B92270) Ring

The introduction of both a bromine atom and a hydroxyl group onto a pyridine ring requires a carefully orchestrated synthetic sequence. A common and effective strategy commences with a disubstituted pyridine precursor, such as 2,6-dibromopyridine (B144722). This approach allows for the selective transformation of one of the bromo groups into a hydroxyl group.

One established method involves the nucleophilic substitution of a bromide ion. For instance, the reaction of 2,6-dibromopyridine with a suitable hydroxide source can yield 2-bromo-6-hydroxypyridine. A specific protocol for this transformation involves heating 2,6-dibromopyridine with potassium tert-butoxide in tert-butanol. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the tert-butoxide acts as a strong base to facilitate the reaction, which upon workup, yields the hydroxyl group. The subsequent acidification of the aqueous layer after initial extraction is crucial for the protonation of the resulting pyridinolate to yield the desired 2-bromo-6-hydroxypyridine chemicalbook.com.

Alternatively, the synthesis of 2-amino-5-hydroxypyridine has been achieved through a multi-step sequence starting from 2-amino-5-bromopyridine, involving protection of the amino group, followed by methoxylation, deprotection, and finally demethylation to reveal the hydroxyl group asianpubs.org. While this route leads to a different isomer, the strategic use of protecting groups and subsequent functional group interconversions are valuable concepts that can be adapted for the synthesis of other hydroxypyridine derivatives.

Functionalization of the Pyridine Ring with Acetic Acid Moieties

With the 2-bromo-6-hydroxy-substituted pyridine core established, the subsequent challenge lies in the introduction of the acetic acid moiety at the C4 position. Several modern synthetic strategies can be employed for this C-C bond formation.

Reactions Involving Enolates and Halogenated Pyridines

The direct coupling of an enolate or an enolate equivalent with a halogenated pyridine is a powerful method for forging carbon-carbon bonds. While direct C4-alkylation of pyridines can be challenging, methods have been developed to achieve this regioselectivity. For instance, the use of n-butylsodium can selectively deprotonate pyridine at the C4 position, allowing for subsequent alkylation with a suitable electrophile nih.govnih.gov. This strategy could be adapted by using a protected form of a two-carbon synthon that can be later converted to an acetic acid group.

Another approach involves the activation of pyridine-N-oxides. A three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which utilizes the dual reactivity of Meldrum's acid derivatives. These first act as nucleophiles in a substitution reaction with activated pyridine-N-oxides, followed by acting as electrophiles for ring-opening and decarboxylation with a nucleophile, ultimately leading to the desired pyridylacetic acid derivative nih.gov.

Esterification and Hydrolysis Pathways for Acetic Acid Derivatives

A common and reliable method for introducing a carboxylic acid functional group is through the hydrolysis of a corresponding ester. This two-step process involves first introducing an acetic acid ester moiety onto the pyridine ring, followed by hydrolysis to the free acid. The synthesis of pyridylacetate derivatives often starts from halopyridines and involves palladium-catalyzed cross-coupling reactions with reagents like lithium enolates or silyl enol ethers nih.gov.

Once the ester is in place, hydrolysis can be readily achieved under either acidic or basic conditions. For example, treatment with a strong acid such as hydrochloric acid or a strong base like sodium hydroxide, followed by acidic workup, will efficiently convert the ester to the carboxylic acid. The choice between acidic or basic hydrolysis will depend on the stability of the other functional groups present in the molecule. Given that 2- or 4-pyridylacetic acids can be prone to decarboxylation, careful selection of reaction conditions is crucial nih.govacs.org.

Optimization of Reaction Conditions for Scalable Synthesis

The successful laboratory-scale synthesis of (2-Bromo-6-hydroxypyridin-4-YL)acetic acid provides a foundation for process development and scale-up. Optimization of reaction conditions is paramount to ensure high yields, purity, and economic viability for larger-scale production.

Solvent Systems and Temperature Control (e.g., Use of Acetic Acid as Solvent)

The choice of solvent can significantly influence reaction rates, yields, and selectivity. Acetic acid itself can be a versatile solvent, particularly in reactions involving pyridine derivatives. It can act as both a solvent and a catalyst, and its acidic nature can facilitate certain transformations. The interaction between acetic acid and pyridine through hydrogen bonding is well-documented and can influence the reactivity of the pyridine ring researchgate.netreddit.com. For instance, in the bromination of certain pyridine derivatives, acetic acid can be used as the reaction medium nih.gov.

Temperature control is another critical parameter. Many of the reactions involved in the synthesis of functionalized pyridines are temperature-sensitive. For example, Grignard reactions for C-C bond formation are typically initiated at low temperatures to control their reactivity, while other steps like hydrolysis or aromatization may require elevated temperatures. Precise temperature control is essential for minimizing side reactions and maximizing the yield of the desired product.

Catalyst and Reagent Selection (e.g., Peracetic Acid, NBS, K2CO3)

The judicious selection of catalysts and reagents is fundamental to an efficient synthesis. For the bromination step, N-Bromosuccinimide (NBS) is a widely used and effective reagent for the selective bromination of aromatic and heterocyclic compounds. It is known to react with 1,4-dihydropyridine derivatives to afford either aromatized or brominated products, depending on the substrate and reaction conditions researchgate.net.

In reactions requiring a base, potassium carbonate (K2CO3) is often a suitable choice. It is an inexpensive, moderately strong base that can be used in a variety of transformations, including the synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines researchgate.net. Its use in a green and rapid multicomponent reaction highlights its utility in efficient synthetic protocols.

The following table summarizes key reagents and their roles in the synthesis of functionalized pyridines:

Reagent/CatalystRole in Synthesis
Potassium tert-butoxide Base for nucleophilic substitution of bromide to form a hydroxyl group chemicalbook.com.
n-Butylsodium Strong base for selective C4-deprotonation of pyridine nih.govnih.gov.
Palladium catalysts Used in cross-coupling reactions to form C-C bonds for the introduction of the acetic acid ester moiety nih.gov.
Acetic Acid Can serve as a solvent and catalyst in various steps, including bromination researchgate.netnih.gov.
N-Bromosuccinimide (NBS) A selective brominating agent for pyridine rings researchgate.net.
Potassium Carbonate (K2CO3) A mild and effective base for various transformations in pyridine synthesis researchgate.net.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. For pyridine derivatives, various green techniques have been explored, including the use of green catalysts, environmentally friendly solvents, solvent-free synthesis, and microwave-assisted reactions. nih.govijarsct.co.in

One of the key areas of focus in the green synthesis of pyridine derivatives is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for instance, has emerged as an effective green method that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.in This technique could potentially be applied to various steps in the synthesis of this compound, leading to a more efficient and sustainable process.

The choice of solvents is another critical aspect of green chemistry. Traditional syntheses often rely on volatile and hazardous organic solvents. Research into green alternatives has highlighted the potential of deep eutectic solvents (DES), which are non-toxic, biodegradable, and inexpensive, as viable reaction media for pyridine synthesis. ijarsct.co.in The development of synthetic routes for this compound in such green solvents would represent a significant advancement in its sustainable production.

Furthermore, the principles of atom economy and waste reduction are central to green chemistry. This involves designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. For the synthesis of this compound, this would entail exploring catalytic methods that minimize the use of stoichiometric reagents and the generation of byproducts. For example, the use of biocatalysts, or enzymes, is a growing area of interest due to their high selectivity and ability to function under mild reaction conditions, potentially reducing the need for harsh chemicals. ijarsct.co.in

A practical example of a greener approach in a related synthesis is the development of an optimized process for 2-benzenesulfonylpyridine, which features a tandem SNAr/oxidation under mild conditions, resulting in a high yield and purity while minimizing environmental impact. acs.org Such innovative, environmentally friendly methodologies could serve as a model for developing a green synthesis of this compound.

Green Chemistry PrincipleApplication in Pyridine SynthesisPotential Relevance for this compound Synthesis
Alternative Energy Sources Microwave-assisted synthesis to reduce reaction times and energy consumption. ijarsct.co.inApplication of microwave irradiation to accelerate key reaction steps, such as bromination, hydroxylation, or side-chain introduction.
Safer Solvents Use of deep eutectic solvents (DES) as non-toxic and biodegradable reaction media. ijarsct.co.inExploration of DES or other green solvents to replace hazardous organic solvents in the synthetic pathway.
Catalysis Development of biocatalysts and other efficient catalysts to improve selectivity and reduce waste. ijarsct.co.inUtilization of selective catalysts for the functionalization of the pyridine ring to introduce the bromo, hydroxyl, and acetic acid groups with high efficiency.
Atom Economy Designing reactions that maximize the incorporation of starting materials into the final product.Developing a convergent synthesis that minimizes the number of steps and the generation of byproducts.
Process Optimization Tandem reactions to reduce the number of workup and purification steps. acs.orgDesigning a one-pot or tandem reaction sequence for the synthesis of the target molecule to improve overall efficiency.

Exploration of Novel Synthetic Pathways and Mechanistic Insights (e.g., Grignard-type Reactions)

The development of novel synthetic pathways for this compound is essential for improving efficiency and accessing new chemical space. One area of exploration involves the use of organometallic reagents, such as Grignard reagents, for the functionalization of the pyridine ring.

Grignard reagents are known to react with bromopyridines, offering a potential route to introduce substituents onto the pyridine core. researchgate.netresearchgate.net For instance, the reaction of a Grignard reagent with a bromopyridine can lead to the formation of a new carbon-carbon bond. A proposed pathway for the synthesis of this compound could involve the preparation of a Grignard reagent from a suitably protected 2,4-dibromo-6-hydroxypyridine derivative. This Grignard reagent could then be reacted with a carboxylating agent, such as carbon dioxide, to introduce the acetic acid moiety. However, the reactivity of Grignard reagents can be complex, and side reactions are possible. acs.org

Recent advancements have demonstrated that purple light can promote the radical coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst. acs.orgorganic-chemistry.org This photoinduced process involves a single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical. organic-chemistry.org This method could offer a milder and more selective alternative to traditional cross-coupling reactions.

The introduction of the acetic acid group is a key challenge. A three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which utilizes the dual reactivity of Meldrum's acid derivatives. nih.gov This approach involves the initial nucleophilic substitution on an activated pyridine-N-oxide, followed by reaction with a nucleophile to trigger ring-opening and decarboxylation, yielding the desired pyridylacetic acid derivative. nih.gov Adapting this methodology to a 2-bromo-6-hydroxypyridine N-oxide precursor could provide a direct route to the target compound.

Mechanistic studies are crucial for understanding and optimizing these novel synthetic pathways. For example, in the direct arylation of pyridine N-oxide, it has been shown that the reaction may proceed through cooperative catalysis between two distinct palladium centers, where C-H activation occurs at one metal center and functionalization at another. nih.gov Understanding such intricate mechanisms can lead to the development of more efficient and selective catalytic systems for the synthesis of functionalized pyridines like this compound.

Synthetic ApproachKey Reagents/ConditionsMechanistic FeaturePotential Application for this compound
Grignard Reaction Bromopyridine, Magnesium, Electrophile (e.g., CO2)Nucleophilic addition/substitutionFormation of the C-C bond for the acetic acid side chain.
Light-Promoted Radical Coupling Bromopyridine, Grignard Reagent, Purple LightSingle Electron Transfer (SET) generating a pyridyl radical. organic-chemistry.orgA transition-metal-free method for introducing the acetic acid precursor.
Meldrum's Acid Approach Pyridine-N-oxide, Meldrum's Acid, NucleophileDual reactivity of Meldrum's acid as both nucleophile and electrophile precursor. nih.govA three-component strategy for the direct introduction of the acetic acid moiety.
Transition-Metal Catalyzed C-H Functionalization Pyridine derivative, Catalyst (e.g., Palladium), Coupling partnerDirect activation and functionalization of a C-H bond on the pyridine ring. nih.govA direct method to introduce the acetic acid group at the C4 position, potentially reducing the number of synthetic steps.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Hydroxypyridin 4 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (1H, 13C, 2D NMR)

No published studies containing ¹H, ¹³C, or 2D NMR data for (2-Bromo-6-hydroxypyridin-4-YL)acetic acid were found. Such data would be essential for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule's structural framework.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Experimental FT-IR and Raman spectra for this compound have not been reported in the available scientific literature. This information would be necessary to identify characteristic vibrational modes of the functional groups present and to investigate the compound's conformational properties.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

There are no available high-resolution mass spectrometry data to confirm the exact molecular formula of this compound. Furthermore, analysis of its fragmentation patterns, which would provide insight into the molecule's stability and substructures, could not be performed.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, a definitive determination of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, is not possible. Hirshfeld surface analysis, which is contingent on crystallographic data, also cannot be conducted.

Advanced Chiroptical Spectroscopy (If applicable to chiral derivatives)

The applicability of chiroptical spectroscopy is predicated on the existence of chiral derivatives of this compound. No synthesis or characterization of such chiral derivatives has been reported.

Reactivity and Reaction Mechanisms of 2 Bromo 6 Hydroxypyridin 4 Yl Acetic Acid

Reactivity of the Pyridine (B92270) Ring: Electrophilic and Nucleophilic Aromatic Substitution

The pyridine ring is an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring by inductively withdrawing electron density. Any electrophilic substitution would be expected to occur at the C3 or C5 positions, away from the deactivating influence of the ring nitrogen. However, the presence of the activating hydroxyl group (in its phenol (B47542) form) and the deactivating bromo and acetic acid groups further complicates this reactivity.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. quimicaorganica.org In (2-Bromo-6-hydroxypyridin-4-YL)acetic acid, the bromine atom at the C2 position is a potential leaving group for SNAr reactions. The reaction proceeds through a Meisenheimer complex, an addition-elimination mechanism, where a nucleophile adds to the ring before the leaving group is expelled. quimicaorganica.org The stability of this intermediate, and thus the reaction rate, is influenced by the other substituents on the ring.

Transformations Involving the Bromine Atom (e.g., Metal-Catalyzed Cross-Coupling Reactions like Sonogashira)

The bromine atom at the C2 position is a key handle for synthetic transformations, primarily through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction of this compound with various terminal alkynes would yield 2-alkynyl-substituted pyridine derivatives. The reaction is typically carried out under mild conditions using a base such as triethylamine (B128534) (Et₃N) or pyrrolidine. wikipedia.orgnih.gov The general reactivity order for halides in these couplings is I > Br > Cl, making the bromo-substituent an excellent substrate. libretexts.org

Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. Reacting this compound with various aryl or heteroaryl boronic acids would produce 2-aryl-6-hydroxypyridin-4-yl acetic acid derivatives. This reaction demonstrates broad functional group tolerance and typically uses a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like sodium carbonate or potassium carbonate. nih.govresearchgate.net

Other Cross-Coupling Reactions: Other important palladium-catalyzed reactions include the Heck reaction (coupling with alkenes), Buchwald-Hartwig amination (coupling with amines), and Stille coupling (coupling with organostannanes), all of which could potentially be applied to modify the C2 position.

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling Reactions on Bromopyridines
ReactionCatalyst SystemBaseSolventTypical TemperatureReference
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIEt₃NToluene or DMFRoom Temp. to 100°C nih.govscirp.org
Suzuki-Miyaura CouplingPd(PPh₃)₄ or Pd(OAc)₂Na₂CO₃ or K₂CO₃Toluene/H₂O or Dioxane80-110°C nih.govresearchgate.net
Buchwald-Hartwig AminationPd₂(dba)₃, Ligand (e.g., BINAP)NaOᵗBuToluene or Dioxane80-110°C georgiasouthern.edu

Reactions of the Hydroxyl Group (e.g., Alkylation, Acylation, Tautomerism)

The hydroxyl group at the C6 position significantly influences the molecule's properties and reactivity, primarily through tautomerism. 2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. chemtube3d.com For this compound, this equilibrium is between the hydroxy tautomer and the pyridone tautomer (6-bromo-4-(carboxymethyl)-1,2-dihydropyridin-2-one).

The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In the gas phase or non-polar solvents, the hydroxy form may be favored, while in polar protic solvents and in the solid state, the pyridone form typically predominates due to favorable intermolecular hydrogen bonding. chemtube3d.comwuxiapptec.comnih.gov This tautomerism is crucial as it presents two different nucleophilic sites for reactions like alkylation and acylation: the oxygen atom in the hydroxy form and the nitrogen atom in the pyridone form.

O-Alkylation/O-Acylation: Reaction at the oxygen atom occurs when the hydroxy tautomer is prevalent or under conditions that favor its formation.

N-Alkylation/N-Acylation: Reaction at the nitrogen atom is common when the pyridone tautomer is the major species, which is often the case in polar solvents. researchgate.net

The choice of reagents and reaction conditions can selectively target one site over the other. For instance, reactions of hydroxypyridines with ambident nucleophilic character have shown mixtures of N- and O-attack products. researchgate.net

Table 2: Predominant Tautomer of 2-Hydroxypyridine in Various Solvents
SolventPredominant FormKey FactorReference
Gas PhaseHydroxyInherent stability nih.gov
Cyclohexane (Non-polar)HydroxyLow solvent polarity wuxiapptec.com
Chloroform (Polar aprotic)PyridoneHigher dipole moment stabilization wuxiapptec.com
Water (Polar protic)PyridoneHydrogen bonding and high polarity nih.gov

Chemical Transformations of the Carboxylic Acid Moiety (e.g., Amidation, Reduction, Decarboxylation)

The acetic acid side chain at the C4 position offers another site for chemical modification through standard carboxylic acid chemistry.

Amidation: The carboxylic acid can be converted to a wide range of amides by reaction with primary or secondary amines. This transformation typically requires the use of a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid towards nucleophilic attack by the amine.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-Bromo-6-hydroxypyridin-4-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are generally required for this transformation. Care must be taken as these reagents can potentially react with other functional groups on the molecule.

Decarboxylation: Pyridylacetic acids can undergo decarboxylation, especially under certain catalytic or thermal conditions. For example, doubly decarboxylative Michael-type additions have been developed using pyridylacetic acids, highlighting the potential for the carboxyl group to be removed to form a new C-C bond. nih.gov

Alpha-Halogenation: The α-carbon of the acetic acid moiety could potentially be halogenated, for instance, via the Hell-Volhard-Zelinskii reaction using Br₂ and PBr₃. libretexts.org This would introduce a halogen at the carbon adjacent to the carbonyl, creating a valuable intermediate for subsequent SN2 reactions to introduce various nucleophiles. libretexts.org

Investigation of Reaction Kinetics and Thermodynamic Parameters

Reaction Kinetics: Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions of substituted pyridines have been performed to elucidate mechanisms. researchgate.net Such studies often involve monitoring reaction rates under varying conditions (e.g., nucleophile concentration, temperature) and can lead to the determination of rate constants and reaction orders. For cross-coupling reactions, kinetic analysis helps optimize reaction conditions and understand the role of catalysts and ligands. Substituent effects are often quantified using Hammett or Brønsted correlations, which relate reaction rates to the electronic properties of the substituents. rsc.org

Thermodynamic Parameters: The thermodynamics of the tautomeric equilibrium between the 6-hydroxy and 6-pyridone forms are of significant interest. Computational studies, often using Density Functional Theory (DFT), have been employed to calculate the relative energies of the tautomers in the gas phase and in different solvents. nih.gov These calculations help predict the equilibrium constant (KT) and understand the driving forces (e.g., solvation, dipole moment) that favor one tautomer over the other. wuxiapptec.comnih.gov

Mechanistic Studies of Select Reactions Using Advanced Analytical Techniques

Elucidating the precise mechanisms of the reactions involving this compound would rely on a combination of advanced analytical and computational methods.

Spectroscopic Techniques: In-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can help identify transient intermediates and track the concentration of reactants and products over time. For example, UV/Vis spectroscopy has been used to quantitatively determine the amounts of the two tautomeric forms of hydroxypyridines in different solvents. semanticscholar.org

Computational Chemistry: Quantum mechanical calculations (e.g., DFT) are invaluable for mapping reaction pathways, calculating activation energies, and visualizing transition state structures. nih.gov Such studies have been crucial in understanding the tautomerization of 2-hydroxypyridine/2-pyridone and the catalytic cycles of palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.gov

Isotopic Labeling: Isotope labeling studies can be used to trace the path of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms, such as the movement of a proton during tautomerization or the sequence of steps in a catalytic cycle.

By applying these methods, a detailed, step-by-step understanding of the transformations of this compound can be achieved, from the initial interaction of reactants to the formation of the final products.

Computational Chemistry and Theoretical Studies of 2 Bromo 6 Hydroxypyridin 4 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (2-Bromo-6-hydroxypyridin-4-YL)acetic acid, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.

The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-Br bond is expected to be elongated due to the electron-withdrawing nature of bromine. The pyridine (B92270) ring will likely exhibit a degree of aromaticity, though this may be influenced by the bromo and hydroxyl substituents. The acetic acid side chain's geometry, particularly the orientation of the carboxylic acid group relative to the pyridine ring, is crucial for understanding its chemical reactivity and potential intermolecular interactions. The electronic structure analysis from DFT calculations includes the determination of the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface to identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters for this compound using DFT

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C=O Bond Length ~1.22 Å
O-H (hydroxyl) Bond Length ~0.97 Å
O-H (carboxylic acid) Bond Length ~0.98 Å
Pyridine Ring C-C Bond Lengths ~1.39 - 1.41 Å
Pyridine Ring C-N Bond Lengths ~1.33 - 1.35 Å
C-C (side chain) Bond Length ~1.52 Å
C-O (carboxylic acid) Bond Length ~1.35 Å

Prediction of Spectroscopic Properties (NMR chemical shifts, IR vibrational frequencies, UV-Vis spectra)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts are crucial for confirming the molecular structure. For this compound, the aromatic protons on the pyridine ring are expected to appear in the downfield region of the ¹H NMR spectrum. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet, with its chemical shift influenced by the electronegativity of the adjacent carboxylic acid and the pyridine ring. The ¹³C NMR spectrum would show distinct signals for the bromine- and hydroxyl-substituted carbons, the unsubstituted ring carbons, the methylene carbon, and the carbonyl carbon.

IR Vibrational Frequencies: The infrared (IR) spectrum is predicted by calculating the vibrational frequencies of the molecule's normal modes. These calculations, often performed at the same level of theory as the geometry optimization, help in assigning experimental IR bands to specific molecular vibrations. Key predicted frequencies for this compound would include the O-H stretching vibrations for both the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, C-Br stretching, and various C-C and C-N stretching and bending modes of the pyridine ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) correspond to π→π* and n→π* transitions within the pyridine ring and the carboxylic acid group. Solvatochromic effects, the shift in λmax upon changing the solvent, can also be modeled to provide a more complete picture of the molecule's electronic behavior in different environments.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Property Predicted Value
¹H NMR Chemical Shifts (ppm) Pyridine H: 7.0-8.0; CH₂: ~3.5; OH (hydroxyl): 9.0-10.0; OH (acid): 11.0-12.0
¹³C NMR Chemical Shifts (ppm) C-Br: ~140; C-OH: ~160; Pyridine C: 110-150; CH₂: ~40; C=O: ~170
IR Vibrational Frequencies (cm⁻¹) O-H stretch (hydroxyl): ~3400; O-H stretch (acid): ~3000 (broad); C=O stretch: ~1710; C-Br stretch: ~600

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.govsemanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the hydroxyl group, while the LUMO is likely distributed over the pyridine ring and the electron-withdrawing carboxylic acid group. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

Parameter Predicted Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV
HOMO-LUMO Gap ~ 4.7 eV
Electronegativity (χ) ~ 4.15 eV
Chemical Hardness (η) ~ 2.35 eV

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation around the single bond connecting the acetic acid side chain to the pyridine ring. This allows for the identification of the most stable conformers and the energy barriers between them.

Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For example, the esterification of the carboxylic acid group or nucleophilic substitution at the bromine-bearing carbon could be modeled. These calculations would provide detailed information about the geometry of the transition state and the energetic feasibility of the proposed reaction pathway, offering valuable insights for synthetic chemists.

Investigation of Acid-Base Properties and pKa Prediction

The acidity of the carboxylic acid and the basicity of the pyridine nitrogen are important properties of this compound. Computational methods can predict the pKa values associated with these acidic and basic sites. One common approach involves calculating the Gibbs free energy change for the deprotonation reaction in the gas phase and then using a thermodynamic cycle to account for the effects of solvation.

The predicted pKa of the carboxylic acid group will be influenced by the electron-withdrawing effects of the pyridine ring and the bromo substituent. Similarly, the basicity of the pyridine nitrogen will be affected by the electronic properties of the substituents. Accurate pKa prediction is crucial for understanding the molecule's behavior in biological systems and for designing formulation strategies.

Table 4: Predicted pKa Values

Functional Group Predicted pKa
Carboxylic Acid ~ 4.0

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information to generate a detailed article on the chemical compound this compound according to the requested outline.

As a versatile synthetic building block for creating novel heterocyclic systems or as a scaffold in multi-step organic synthesis.

In ligand design for coordination chemistry , including the development of metal complexes for palladium-catalyzed reactions or as a component for Metal-Organic Frameworks (MOFs).

In the development of chemical probes and tracers for research applications.

While the searches returned general information on concepts such as synthetic building blocks, palladium-catalyzed reactions, MOFs, and chemical probes, these results did not pertain specifically to this compound. The available literature focuses on other related compounds or provides broad overviews of these chemical fields without mentioning this particular molecule.

Therefore, to adhere to the strict requirements of providing scientifically accurate content focused solely on this compound, it is not possible to construct the requested article at this time. Further research and publication on this specific compound are needed before a comprehensive summary of its applications can be written.

Despite a comprehensive search of available scientific literature and patent databases, no specific research or applications have been identified for the chemical compound this compound in the fields of agrochemical research or advanced materials science.

The search for documented uses of this particular molecule as a building block in the synthesis of herbicides, fungicides, insecticides, or in the development of polymers and other functional materials did not yield any specific research findings.

Therefore, the requested article detailing the applications of this compound in these areas cannot be generated based on the current body of scientific and technical information. Further research would be required to determine any potential roles for this compound in these fields.

Advanced Analytical Methodologies for 2 Bromo 6 Hydroxypyridin 4 Yl Acetic Acid

Chromatographic Techniques for Purity Assessment and Separation of Isomers/Derivatives

Chromatographic methods are paramount for the assessment of purity and the separation of "(2-Bromo-6-hydroxypyridin-4-YL)acetic acid" from its isomers and derivatives. The presence of a bromine atom, a hydroxyl group, and an acetic acid moiety on the pyridine (B92270) ring presents a unique separation challenge that can be addressed by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for its volatile derivatives.

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone for the purity assessment of "this compound." The development and validation of such a method would involve a systematic approach to optimize separation and ensure the method is fit for its intended purpose.

Method Development:

The development of an HPLC method would focus on achieving adequate resolution between the main compound, its potential isomers (e.g., positional isomers of the bromo and hydroxyl groups), and any degradation products. Key parameters to be optimized include:

Stationary Phase: A C18 column is a common starting point for the separation of moderately polar compounds. The choice of a specific C18 column would depend on factors like particle size, pore size, and end-capping to minimize peak tailing.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. The pH of the aqueous phase is critical for controlling the ionization state of the carboxylic acid and the hydroxyl group, thereby influencing retention and peak shape. An acidic pH (e.g., using a phosphate (B84403) or formate (B1220265) buffer) would suppress the ionization of the carboxylic acid, leading to increased retention on a reversed-phase column. The organic modifier, typically acetonitrile (B52724) or methanol, is adjusted to control the elution strength.

Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information across a range of wavelengths, which is useful for peak purity assessment and identification of co-eluting impurities. The UV spectrum of the compound would be recorded to determine the optimal wavelength for detection, likely in the range of 220-300 nm.

Validation:

Once an optimal method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. The validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Parameter Proposed HPLC Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection PDA at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Due to the low volatility of "this compound," direct analysis by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert the polar functional groups (hydroxyl and carboxylic acid) into more volatile and thermally stable derivatives.

Derivatization:

Silylation is a common and effective derivatization technique for compounds containing active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens in the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. nih.gov The reaction is typically carried out in an aprotic solvent like pyridine or acetonitrile and may require heating to ensure complete derivatization.

GC-MS Analysis:

The resulting TMS-derivatized compound can then be analyzed by GC-MS. The GC method would be optimized to separate the derivative from any derivatizing agent artifacts and other volatile impurities. A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for this purpose. The mass spectrometer provides highly selective and sensitive detection, and the mass spectrum of the derivative can be used for structural confirmation.

Parameter Proposed GC-MS Conditions for TMS Derivative
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions 70 °C for 30 minutes in pyridine
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Quantitative Analysis Methods (e.g., Spectrophotometry, Electrochemistry)

In addition to chromatographic techniques, spectrophotometric and electrochemical methods can be developed for the quantitative analysis of "this compound," particularly for routine analysis where high-throughput is desired.

Spectrophotometry:

UV-Visible spectrophotometry can be a simple and cost-effective method for quantification. The compound is expected to exhibit UV absorbance due to the substituted pyridine ring. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). For more complex matrices where interfering substances may be present, derivative spectrophotometry can be employed to enhance specificity by resolving overlapping spectra. mdpi.comscholarsresearchlibrary.com

Electrochemistry:

Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, can be explored for the quantitative analysis of "this compound." The presence of the electroactive pyridine ring and the bromo substituent suggests that the compound may undergo oxidation or reduction at a suitable electrode surface. The peak current in voltammetric techniques is typically proportional to the concentration of the analyte, allowing for quantitative measurements. nih.govtcd.ieasdlib.orgrsc.org

Method Principle Potential Application
UV-Vis Spectrophotometry Measurement of light absorption by the pyridine ring.Rapid quantification in simple matrices.
Derivative Spectrophotometry Mathematical differentiation of the absorption spectrum.Quantification in the presence of spectral interference.
Voltammetry Measurement of current as a function of applied potential.Sensitive quantification and study of redox properties.

Stability Studies and Degradation Pathway Analysis in Research Environments

Understanding the stability of "this compound" is crucial for its handling, storage, and the development of stable formulations. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways. nih.govajrconline.orgpharmaguideline.com

Forced Degradation Studies:

Forced degradation, or stress testing, involves subjecting the compound to a variety of harsh conditions to accelerate its decomposition. The typical stress conditions include:

Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. The ester linkage in the acetic acid side chain is not present, but hydrolysis of the bromo-substituent or other reactions on the pyridine ring could occur.

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide. The pyridine ring can be susceptible to oxidation.

Thermal Degradation: Heating the solid compound or a solution to assess its thermal stability. Decarboxylation of the acetic acid moiety is a potential degradation pathway at elevated temperatures. researchgate.net

Photodegradation: Exposing the compound to UV and visible light to evaluate its photostability.

The stressed samples are then analyzed by a stability-indicating HPLC method (as described in section 7.1.1) to separate the parent compound from any degradation products. The structures of the major degradation products can be elucidated using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Degradation Pathways:

Based on the structure of "this compound," potential degradation pathways could include:

Decarboxylation: Loss of the carboxyl group from the acetic acid side chain under thermal stress.

Oxidation: Oxidation of the pyridine ring or the hydroxyl group.

Hydrolysis/Substitution: Replacement of the bromine atom with a hydroxyl group under hydrolytic conditions.

The identification of these degradation products is essential for developing a comprehensive understanding of the compound's stability profile and for establishing appropriate storage and handling procedures.

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60 °CHydrolysis of bromo group, ring degradation
Base Hydrolysis 0.1 M NaOH, 60 °CHydrolysis of bromo group, salt formation
Oxidation 3% H₂O₂, Room TemperatureN-oxides, ring-opened products
Thermal 105 °C (solid state)Decarboxylation product
Photolytic UV/Vis light exposurePhotodegradation products

Future Research Directions and Challenges for 2 Bromo 6 Hydroxypyridin 4 Yl Acetic Acid

Exploration of More Sustainable and Efficient Synthetic Routes

A primary challenge in the practical application of novel chemical compounds is the development of environmentally benign and cost-effective synthetic methods. Traditional syntheses of highly substituted pyridines can involve harsh conditions, expensive catalysts, and multi-step processes that generate significant waste. acs.org Future research will need to focus on greener synthetic pathways for (2-Bromo-6-hydroxypyridin-4-YL)acetic acid.

Key areas of exploration include:

Catalyst Development : While palladium-catalyzed cross-coupling reactions are common for functionalizing halopyridines, there is a growing need to replace precious metal catalysts with more abundant and less toxic alternatives, such as copper or iron. nih.govgoogle.com A patented method for the copper-catalyzed selective synthesis of 2-bromo-6-substituent pyridines from 2,6-dibromopyridine (B144722) highlights a promising direction that could be adapted. google.com

Flow Chemistry : Continuous flow reactors offer improved heat and mass transfer, enhanced safety, and the potential for easier scale-up compared to traditional batch processes. Developing a flow-based synthesis would represent a significant step towards efficient and sustainable production.

Biocatalysis : The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild conditions, reducing the need for protecting groups and minimizing hazardous waste.

Design and Synthesis of Advanced Derivatives with Tuned Properties

The true value of this compound lies in its potential as a scaffold for creating derivatives with tailored properties. Each functional group—the bromo, hydroxyl, and acetic acid—serves as a handle for specific chemical modifications.

Bromo Group : This site is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of a wide variety of functional groups to the pyridine (B92270) core.

Hydroxyl Group : The hydroxyl group can be converted into ethers or esters to modulate the compound's solubility, lipophilicity, and hydrogen-bonding capabilities.

Acetic Acid Group : The carboxylic acid can be transformed into esters, amides, or other functional groups, which is particularly important for biological applications, as this moiety can interact with specific targets or improve pharmacokinetic properties.

Future research will focus on creating libraries of these derivatives and screening them for various applications.

Table 1: Potential Derivatives of this compound and Their Target Properties

Modification Site Reaction Type Potential Derivative Class Target Property/Application
C2-Bromo Suzuki Coupling Aryl/Heteroaryl-substituted pyridines Enhanced biological activity, modified electronic properties for materials
C6-Hydroxyl Etherification Alkoxy-pyridines Increased lipophilicity, altered drug metabolism profile
C4-Acetic Acid Amidation Pyridylacetamide derivatives Novel antimicrobial or antiviral agents, enzyme inhibitors nih.govmdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The vast number of potential derivatives that can be synthesized from this compound makes exhaustive experimental screening impractical. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process. arxiv.org By leveraging computational power, researchers can accelerate the discovery of new molecules with desired properties. illinois.edu

Future directions in this area include:

Property Prediction : ML models can be trained on existing chemical datasets to predict the physicochemical properties, biological activity, and toxicity of virtual derivatives before they are synthesized. ananikovlab.rupku.edu.cn This allows researchers to prioritize the most promising candidates, saving time and resources.

Reaction Optimization : AI algorithms can analyze vast parameter spaces (e.g., catalyst, solvent, temperature) to identify the optimal conditions for synthesizing the parent compound and its derivatives, a process that can significantly speed up development. illinois.edu

De Novo Design : Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for a specific biological target or material property.

A significant challenge is the need for high-quality, specific data to train these models. arxiv.org Initial efforts would require the synthesis and characterization of a diverse seed library of derivatives to build a robust dataset for this particular chemical space.

Deeper Understanding of Mechanistic Aspects of its Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is crucial for designing rational synthetic routes and predicting its behavior in different chemical environments. The interplay between the electron-withdrawing bromine atom, the electron-donating hydroxyl group, and the acidic side chain creates a complex electronic landscape on the pyridine ring.

Future research should focus on:

Computational Modeling : Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions. This can provide insights into, for example, which of the two substituents (bromo or hydroxyl) most strongly directs the outcome of an electrophilic aromatic substitution.

Kinetic Studies : Experimental kinetic studies can validate computational models and provide quantitative data on reaction rates and substituent effects.

Intermediate Trapping : Advanced spectroscopic techniques can be employed to detect and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.

Understanding these mechanistic details will allow chemists to control reaction outcomes with greater precision, leading to more efficient and selective syntheses.

Discovery of Novel Applications in Emerging Fields of Chemistry and Materials Science

The unique combination of functional groups in this compound makes it a promising candidate for applications beyond traditional medicinal chemistry. Pyridine derivatives are increasingly important in materials science, catalysis, and agrochemistry. rsc.orgresearchgate.net

Potential emerging applications to be explored include:

Metal-Organic Frameworks (MOFs) : The carboxylic acid and pyridine nitrogen can act as a chelating ligand for metal ions, making the molecule a potential building block for constructing porous MOFs with applications in gas storage, separation, and catalysis. researchgate.net

Functional Polymers : The compound can be incorporated into polymer chains as a functional monomer. The pyridine moiety can impart specific properties like thermal stability, conductivity, or metal-coordination capabilities.

Organic Electronics : Pyridine-based materials are used in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net Derivatives of this compound could be investigated for their optoelectronic properties.

Table 2: Potential Applications in Emerging Fields

Emerging Field Relevant Structural Features Potential Role of the Compound
Materials Science Pyridine ring, carboxylic acid Building block for Metal-Organic Frameworks (MOFs) researchgate.net
Polymer Chemistry Multiple reactive sites for polymerization Functional monomer for specialty polymers
Catalysis Pyridine nitrogen as a ligand Precursor for novel organometallic catalysts researchgate.net

Addressing Challenges in Stereoselective Synthesis (If applicable)

While this compound itself is an achiral molecule, many of its most promising derivatives, particularly those with biological activity, could be chiral. For instance, modification of the acetic acid side chain (e.g., α-alkylation) would create a stereocenter. In such cases, controlling the stereochemistry of the final product is paramount, as different enantiomers can have drastically different biological effects. ontosight.ai

The field of stereoselective synthesis of pyridine derivatives is an active area of research. acs.orgacs.orgnih.gov Challenges and future research directions for derivatives of this compound would include:

Asymmetric Catalysis : Developing chiral catalysts that can control the stereochemical outcome of reactions at the side chain or on the pyridine ring.

Chiral Auxiliaries : Employing removable chiral auxiliaries to direct the stereoselective formation of the desired product.

Enantioselective dearomatization : Recent advances in the dearomatization of pyridines offer a powerful method for creating complex, functionalized, and stereochemically rich six-membered N-heterocycles, a strategy that could be applied to this system. acs.orgresearchgate.net

Successfully addressing these challenges will be critical for developing potent and selective chiral drugs or materials based on this scaffold.

Interdisciplinary Research Opportunities

The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. Progress will depend on collaboration between experts from various fields.

Synthetic and Computational Chemistry : Synthetic chemists can create libraries of derivatives, while computational chemists use AI/ML to guide these efforts and perform mechanistic studies. utoronto.ca

Medicinal Chemistry and Biology : Biologists can screen new compounds for therapeutic potential against a range of diseases, and medicinal chemists can analyze structure-activity relationships (SAR) to design more potent and selective molecules. nih.gov

Materials Science and Engineering : Materials scientists can explore the use of these compounds in novel materials like MOFs and polymers, while engineers can work on scaling up production and fabricating devices. researchgate.net

Such collaborative efforts will be essential to translate the chemical potential of this compound into practical applications that can address challenges in medicine, technology, and sustainability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.